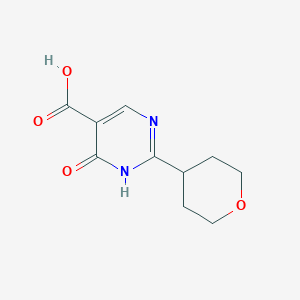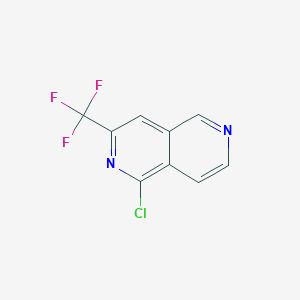
1-Chlor-3-(trifluormethyl)-2,6-Naphthyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine is a chemical compound with the molecular formula C9H4ClF3N2. It is a member of the naphthyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In materials science, it is used to synthesize polymers and other materials with enhanced properties such as increased thermal stability and resistance to degradation.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form the corresponding amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl halides in the presence of transition metal catalysts such as palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-amino-3-(trifluoromethyl)-2,6-naphthyridine, while coupling with an aryl halide can produce a biaryl derivative.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of pathogens.
The exact molecular targets and pathways involved depend on the specific application and the structure of the compound. Researchers use various techniques such as molecular docking and biochemical assays to elucidate these mechanisms and optimize the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine can be compared with other similar compounds such as:
1-Chloro-3-(trifluoromethyl)benzene: While both compounds contain chlorine and trifluoromethyl groups, the naphthyridine structure provides additional nitrogen atoms, which can enhance its reactivity and binding properties.
3-Chloro-5-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position and number of chlorine atoms. The naphthyridine structure offers a more rigid and planar framework, which can influence its chemical behavior.
1-Chloro-3-(trifluoromethyl)quinoline: The quinoline structure is similar to naphthyridine but lacks the additional nitrogen atom. This difference can affect the compound’s electronic properties and reactivity.
The uniqueness of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine lies in its combination of chlorine and trifluoromethyl groups within the naphthyridine framework, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-chloro-3-(trifluoromethyl)-2,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBRVPMXFVGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=NC(=C21)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

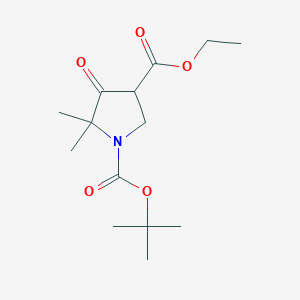
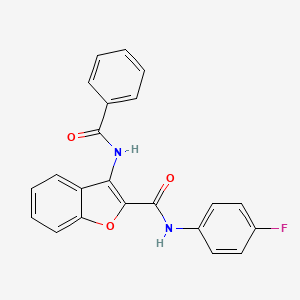
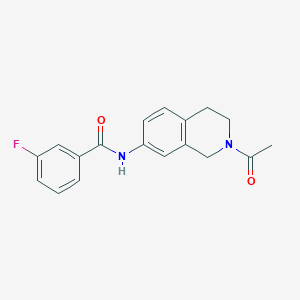

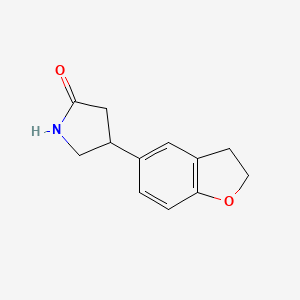
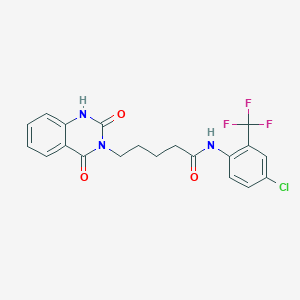
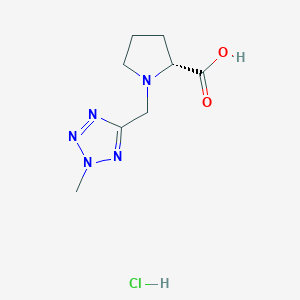
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

